molecular formula C31H43FN8O3 B605534 AP-III-a4 CAS No. 1177827-73-4

AP-III-a4

Numéro de catalogue B605534
Numéro CAS: 1177827-73-4
Poids moléculaire: 594.7364
Clé InChI: CYBBPEYHRWJLEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AP-III-a4, also known as ENOblock, is a non-substrate analogue enolase inhibitor . It has an IC50 of 0.576 µM . It can be used for the research of cancer and diabetes .


Molecular Structure Analysis

The molecular formula of AP-III-a4 is C31H43FN8O3 . The molecular weight is 594.72 .


Chemical Reactions Analysis

AP-III-a4 directly binds to enolase and inhibits its activity . It inhibits cancer cell migration and invasion, induces cancer cell apoptosis . It can induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells .


Physical And Chemical Properties Analysis

AP-III-a4 is a solid substance . It is soluble in DMSO . It should be stored at 2-8°C, protected from light .

Applications De Recherche Scientifique

Head and Neck Squamous Cell Carcinoma (HNSCC)

  • Field : Oncology
  • Application : AP-III-a4 is used as an ENO inhibitor in the treatment of HNSCC . ENO2, a crucial glycolytic enzyme, is highly expressed in HNSCC tissues and plays various functions in diverse cellular processes unrelated to glycolysis .
  • Methods : The therapeutic efficacy of AP-III-a4 was evaluated using an animal study . Molecular alterations were examined by bioinformatics, qRT-PCR, western blotting, immunofluorescence, immunohistochemistry, immunoprecipitation, and ChIP-PCR assays .
  • Results : Treatment with AP-III-a4 significantly induced HNSCC remission in a preclinical mouse model .

Bladder Cancer

  • Field : Oncology
  • Application : AP-III-a4 directly binds to ENO1 and represses its catalytic activity, thereby prohibiting tumor cell survival without cytotoxicity to normal cells .
  • Methods : The expression of ENO1 was validated in bladder cancer cell lines and tissue samples by western blotting and immunohistochemistry .
  • Results : ENO1 depletion inhibited cancer cell aggressiveness .

Gastric Cancer

  • Field : Oncology
  • Application : AP-III-a4, also known as ENOblock, inhibits ENO1, reducing the migration and invasion abilities of tumor cells in gastric cancer .

Oral Squamous Cell Carcinoma (OSCC)

  • Field : Oncology
  • Application : AP-III-a4, also known as ENOblock, inhibits ENO1, reducing the migration and invasion abilities of tumor cells in OSCC . ENO1 promotes OSCC migration and invasion by orchestrating IL-6 secretion from macrophages via a positive feedback loop .
  • Methods : Small interfering RNA (siRNA) transfection and recombinant human ENO1 (rhENO1) stimulation were used to interfere with the interaction between tumor cells and macrophages .
  • Results : ENO1 was expressed higher in CAL27 cells than in HaCaT cells and regulated lactic acid release in CAL27 cells . ENO1 orchestrated the IL-6 secretion of macrophages via tumor cell-derived lactic acid and the paracrine ENO1/Toll-like receptor (TLR4) signaling pathway .

Mammary Tumor Cells

  • Field : Oncology
  • Application : AP-III-a4, an inhibitor of Eno1, suppresses the inhibitory effect of β-catenin-overexpressing iTS CM on the migration and invasion of mammary tumor cells .

Mediation of PKM2-dependent Glycolytic and Non-glycolytic Pathways

  • Field : Oncology
  • Application : AP-III-a4 inhibits cell proliferation and glucose metabolism in HNSCC cells through suppressing ENO2-mediated downstream signaling .
  • Methods : Molecular alterations were examined by bioinformatics, qRT-PCR, western blotting, immunofluorescence, immunohistochemistry, immunoprecipitation, and ChIP-PCR assays . Metabolic changes were assessed by intracellular levels of ATP and glucose .
  • Results : ENO2 is required for HNSCC cell proliferation and glycolysis, which, surprisingly, is partially achieved by controlling PKM2 protein stability and its nuclear translocation . Treatment with the ENO inhibitor AP-III-a4 significantly induces HNSCC remission in a preclinical mouse model .

Oral Squamous Cell Carcinoma (OSCC)

  • Field : Oncology
  • Application : AP-III-a4, also known as ENOblock, inhibits ENO1, reducing the migration and invasion abilities of tumor cells in OSCC . ENO1 promotes OSCC migration and invasion by orchestrating IL-6 secretion from macrophages via a positive feedback loop .
  • Methods : Small interfering RNA (siRNA) transfection and recombinant human ENO1 (rhENO1) stimulation were used to interfere with the interaction between tumor cells and macrophages .
  • Results : ENO1 was expressed higher in CAL27 cells than in HaCaT cells and regulated lactic acid release in CAL27 cells . ENO1 orchestrated the IL-6 secretion of macrophages via tumor cell-derived lactic acid and the paracrine ENO1/Toll-like receptor (TLR4) signaling pathway .

Mammary Tumor Cells

  • Field : Oncology
  • Application : AP-III-a4, an inhibitor of Eno1, suppresses the inhibitory effect of β-catenin-overexpressing iTS CM on the migration and invasion of mammary tumor cells .

Safety And Hazards

AP-III-a4 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propriétés

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYITHKOHMLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43FN8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AP-III-a4

Citations

For This Compound
48
Citations
N Satani, YH Lin, N Hammoudi, S Raghavan… - PloS one, 2016 - journals.plos.org
… ) also known as AP-III-a4 as a compound selectively toxic to cancer cells under hypoxic conditions [7]. Further experiments led to the conclusion that AP-III-a4 exerts its effect by direct …
Number of citations: 26 journals.plos.org
T Yang, X Shu, HW Zhang, LX Sun, L Yu, J Liu… - Cell death & …, 2020 - nature.com
… Subsequently, to further confirm our results, we found that the inhibition of ENO1 using AP-III-a4 (ENOblock) could reduce the stemness of GC cells to a similar extent as the knockdown …
Number of citations: 54 www.nature.com
Z Yuan, H Hu, Y Zhu, W Zhang, Q Fang, T Qiao… - Cell Death & …, 2021 - nature.com
… Treated with AP-III-a4, recombinant FAP failed to promote migration and invasion, … AP-III-a4. Error bar = 100 μm. **p < 0.01. F Migration assays of indicated cells treated with AP-III-a4 …
Number of citations: 21 www.nature.com
W Zhang, J Gao, F Shen, X Ma, Z Wang, X Hou, E Hao… - Life Sciences, 2020 - Elsevier
… In vitro, the HepG2 cells were exposed to 0, 20, 40 or 80 μM CA or 10 μM AP-III-a4 (an inhibitor … Cells or mice were exposed to CA or an ENO1 inhibitor (AP-III-a4) for 0.5 h, and the effect …
Number of citations: 9 www.sciencedirect.com
X Chen, H Xu, N Wu, X Liu, G Qiao, S Su, Y Tian… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… ENO1 inhibitor AP-III-a4, called enoblock, is able to bind with ENO1 and increase the glucose uptake significantly. Our present study also confirmed that similar as AP-III-a4, treatment of …
Number of citations: 15 www.ncbi.nlm.nih.gov
DW Jung, WH Kim, SH Park, J Lee, J Kim, D Su, HH Ha… - mm-102inhibitor.com
… The best performing hit molecule was AP-III-a4 (1) (Figure 1, panel b). AP-III-a4 treatment of … NMR and HRMS analytical data for compound AP-III-a4 is shown in Supplementary Figure …
Number of citations: 0 mm-102inhibitor.com
L Gao, F Yang, D Tang, Z Xu, Y Tang… - … of Experimental & …, 2023 - jeccr.biomedcentral.com
… We treated UM-1 and Cal27 cells with various concentrations of AP-III-a4 for 48 hrs and found that AP-III-a4 inhibited ENO2 expression in a dose-dependent manner (Fig. 4a). However, …
Number of citations: 4 jeccr.biomedcentral.com
Z Wang, Y Yu, P Wu, Q Ye, Y Guo, X Zhang, L Xi… - Cell Death …, 2022 - nature.com
… Second, we used AP-III-a4 to inhibit ENO1 due to the relatively long duration of siRNA experiments. However, gene silencing would specifically inhibit the expression and function of …
Number of citations: 3 www.nature.com
DW Jung, WH Kim, SH Park, J Lee, J Kim… - ACS chemical …, 2013 - ACS Publications
… for AP-III-a4 is shown in Supplementary Figure 2 and Supplementary Table 1). However, AP-III-a4 … Thus, we renamed molecule AP-III-a4 “ENOblock”. ENOblock binding to enolase in …
Number of citations: 81 pubs.acs.org
DW Jung, HH Ha, X Zheng, YT Chang… - Molecular …, 2011 - pubs.rsc.org
… Using adipocytes that were rendered insulin resistant by long-term culture in the presence of TNF-α, 18 it was shown that NBDG uptake induced by compounds AP-III-a4 and AP-I-h7 …
Number of citations: 94 pubs.rsc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.